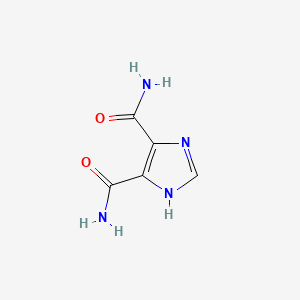

1H-Imidazole-4,5-dicarboxamide

説明

1H-Imidazole-4,5-dicarboxamide, also known as this compound, is a useful research compound. Its molecular formula is C5H6N4O2 and its molecular weight is 154.13 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用機序

Target of Action

Imidazole-4,5-dicarboxamide, also known as 1H-Imidazole-4,5-dicarboxamide, has been identified to target the AcrAB-TolC pump in E. coli, a drug-resistant pump . This pump plays a crucial role in bacterial resistance to various antibiotics, making it a significant target for new drug development .

Mode of Action

The compound interacts with its target by inhibiting the function of the AcrB component of the AcrAB-TolC pump . This inhibition disrupts the pump’s ability to expel antibiotics and other harmful substances from the bacterial cell, thereby increasing the susceptibility of the bacteria to these substances .

Biochemical Pathways

For instance, it can disrupt the efflux of toxic compounds and antibiotics, leading to an accumulation of these substances within the bacterial cell . This can interfere with various cellular processes and ultimately lead to cell death .

Pharmacokinetics

It has been suggested that the compound has been synthesized and tested for its ability to inhibit acrb in vitro and to predict its pharmacokinetic properties

Result of Action

The primary result of imidazole-4,5-dicarboxamide’s action is the inhibition of the AcrAB-TolC pump, leading to an increased susceptibility of the bacteria to antibiotics and other harmful substances . This can result in the death of the bacterial cell, providing a potential mechanism for combating drug-resistant bacterial infections .

生化学分析

Biochemical Properties

1H-Imidazole-4,5-dicarboxamide plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been found to interact with enzymes such as cytochrome P450, where it binds to the heme iron atom, influencing the enzyme’s activity . Additionally, this compound can form hydrogen bonds with proteins, affecting their structure and function. These interactions are crucial for understanding the compound’s role in biochemical pathways and its potential therapeutic applications.

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, derivatives of this compound have demonstrated anticoccidial effects, particularly against coccidia that are resistant to other drugs . This indicates that the compound can alter cellular processes to combat infections, highlighting its potential as a therapeutic agent.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. The compound can bind to enzymes, either inhibiting or activating them, which in turn affects various biochemical pathways. For example, its binding to cytochrome P450 alters the enzyme’s activity, impacting the metabolism of other compounds . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating cellular responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but its activity may decrease over time due to degradation . Long-term studies in vitro and in vivo are essential to understand the temporal effects of this compound and its potential therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses could lead to toxic or adverse effects. For instance, derivatives of this compound have shown significant anticoccidial effects at specific dosages, but higher doses may cause toxicity . Understanding the dosage effects is crucial for determining the safe and effective use of this compound in therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound can affect metabolic flux and metabolite levels, influencing overall cellular metabolism. For example, its interaction with cytochrome P450 enzymes can alter the metabolism of other compounds, highlighting its role in metabolic pathways

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for understanding its biological activity. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes. These interactions influence the localization and accumulation of this compound within specific tissues, affecting its overall activity . Studying the transport and distribution mechanisms is essential for optimizing the therapeutic use of this compound.

Subcellular Localization

This compound’s subcellular localization plays a significant role in its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. This localization affects the compound’s interactions with biomolecules and its overall biological activity . Understanding the subcellular localization of this compound is crucial for elucidating its mechanism of action and optimizing its therapeutic potential.

生物活性

1H-Imidazole-4,5-dicarboxamide is a heterocyclic compound that has garnered attention in various fields of biological research due to its diverse biological activities. This article explores its biological activity, focusing on antimicrobial, anticancer, and antiviral properties, along with its potential applications in treating diseases such as COVID-19 and coccidiosis.

Chemical Structure and Properties

This compound features an imidazole ring with two carboxamide groups at the 4 and 5 positions. This structure contributes to its unique chemical reactivity and interaction with biological systems. The compound can be synthesized through various methods, including reactions involving benzimidazole derivatives and other organic reagents .

Antimicrobial Activity

Compounds containing imidazole rings are widely recognized for their antimicrobial properties . Studies have shown that this compound exhibits significant activity against various pathogens. For instance, derivatives of this compound have demonstrated efficacy against bacteria and fungi, making them potential candidates for developing new antimicrobial agents.

Anticancer Properties

Research indicates that this compound derivatives possess anticancer properties . A notable study evaluated the cytotoxicity of these compounds against leukemia cell lines, revealing promising results. The structure-activity relationship (SAR) analysis suggests that modifications to the imidazole moiety can enhance anticancer activity, indicating the potential for developing targeted therapies .

COVID-19 Treatment

Recent studies have highlighted the inhibitory potency of asymmetric derivatives of this compound against the SARS-CoV-2 main protease, a critical enzyme for viral replication. A series of fourteen derivatives were synthesized and tested in vitro. One derivative, N-(4-Chlorophenyl)-2-methyl-4-(morpholine-4-carbonyl)-1H-imidazole-5-carboxamide (5a2) , exhibited an IC50 value of 4.79 μM against the protease, indicating substantial antiviral activity compared to established inhibitors like ebselen .

Dengue Virus Inhibition

Additionally, derivatives of this compound have shown activity against dengue virus (DENV) and yellow fever virus (YFV). One study reported that certain compounds achieved EC50 values of 0.93 mM against DENV and displayed significant antiviral potency against YFV . This highlights the versatility of imidazole derivatives in combating viral infections.

Anticoccidial Activity

The compound also has implications in veterinary medicine as a potential anticoccidial agent . Coccidiosis caused by Eimeria spp. is a major concern in poultry farming, leading to substantial economic losses. Derivatives of this compound have shown significant efficacy against coccidia resistant to existing drugs, suggesting their potential for developing novel anticoccidial treatments .

特性

IUPAC Name |

1H-imidazole-4,5-dicarboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N4O2/c6-4(10)2-3(5(7)11)9-1-8-2/h1H,(H2,6,10)(H2,7,11)(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNWAARLSYSBVPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C(N1)C(=O)N)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20232109 | |

| Record name | Glycarbylamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20232109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83-39-6 | |

| Record name | 1H-Imidazole-4,5-dicarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=83-39-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glycarbylamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000083396 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glycarbylamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20232109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-IMIDAZOLE-4,5-DICARBOXYLIC ACID DIAMIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes the imidazole-4,5-dicarboxamide (I45DC) scaffold attractive for drug discovery?

A1: I45DCs possess a unique structure characterized by an intramolecular hydrogen bond. This bond predisposes the molecule to adopt a folded conformation, mimicking the structure of substituted purines like adenosine. [, , ] This structural feature makes I45DCs potential inhibitors of kinases, which bind to ATP through a similar conformation. [, ]

Q2: How does the intramolecular hydrogen bond strength influence the properties of I45DCs?

A2: Studies using model I45DC structures in DMSO-d6 reveal a strong intramolecular hydrogen bond with an estimated strength of 14 ± 1 kcal/mol. [] This strong bond contributes to the folded conformation and influences the compound's basicity, making it weaker compared to imidazoles with similar electron-withdrawing groups. []

Q3: Can you elaborate on the antiproliferative activity of I45DCs and their potential as anticancer agents?

A3: Research has demonstrated the antiproliferative activity of various N,N'-disubstituted I45DCs against HL-60 leukemia cells. [] These compounds exhibit IC50 values in the 2.5-25 μM range, suggesting potential for further development as anticancer agents. [] The observed structure-activity relationship (SAR) indicates that hydrogen bonding interactions within the ATP-binding site of cyclin-dependent kinase 2 (cdk2) likely contribute to their activity. []

Q4: How does the substitution pattern on the I45DC scaffold affect its intermolecular interactions?

A4: Studies using a series of chiral I45DC derivatives have revealed the influence of stereochemistry and substitution on intermolecular interactions. [] Enantiomeric I45DCs show a preference for racemic associations in solution and the solid state, likely driven by intermolecular hydrogen bonding. [] In contrast, imidazole-4-carboxylic acid ester-5-carboxamides (I45EAs), which are closely related to I45DCs, tend to form intermolecular hydrogen-bonded tapes, with enantiomeric mixtures yielding solid solutions. []

Q5: What synthetic approaches are available for preparing I45DC derivatives?

A5: Several methods have been reported for synthesizing I45DC derivatives. One approach involves the transformation of imidazole-4,5-dicarboxylic acid into dissymmetrically substituted I45DCs through a four-step process, achieving yields greater than 51%. [] Parallel synthesis strategies have also been successfully employed to generate diverse libraries of I45DCs bearing various substituents, including amino acid esters, alkanamines, and chiral diamines. [, , ]

Q6: What are the applications of I45DCs beyond potential anticancer agents?

A6: Beyond their potential in cancer therapy, I45DCs have shown promise as chemical exchange saturation transfer (CEST) magnetic resonance imaging (MRI) contrast agents. [] Specifically, I45DCs exhibit strong CEST contrast at a significant chemical shift from water (7.8 ppm) with a strong pH dependence. [] This property enables their use for in vivo pH sensing, as demonstrated by studies monitoring kidney pH after intravenous administration. []

Q7: Are there any studies focusing on the interaction of I45DC derivatives with bacterial resistance mechanisms?

A7: Yes, research has explored the use of I45DC derivatives as potential inhibitors of the AcrAB-TolC efflux pump in Escherichia coli, a significant contributor to multidrug resistance in bacteria. [] Through multi-step virtual screening and subsequent synthesis, novel I45DCs containing a morpholine moiety were identified and evaluated for their ability to inhibit this efflux pump. [] This research highlights the potential of I45DCs in combating bacterial drug resistance.

Q8: What analytical techniques are commonly used to characterize and quantify I45DCs?

A8: Various analytical techniques are employed for the characterization and quantification of I45DCs. Commonly used techniques include:

- Nuclear Magnetic Resonance (NMR) spectroscopy: Utilized to elucidate the structure and conformation of I45DCs, providing insights into intramolecular hydrogen bonding and other structural features. [, , , ]

- Infrared (IR) spectroscopy: Employed to identify functional groups present in the I45DC molecule, aiding in structural confirmation. [, ]

- Mass spectrometry (MS): Used to determine the molecular weight and fragmentation pattern of I45DCs, contributing to structural elucidation and purity assessment. [, ]

- Liquid chromatography-mass spectrometry (LC-MS): A powerful combination for separating and characterizing I45DC mixtures, enabling the analysis of complex samples and libraries. [, ]

- X-ray diffraction: Employed to determine the solid-state structure of I45DC complexes, revealing intermolecular interactions and packing arrangements. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。